molecular formula C24H21N3O3 B4806082 4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID

4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID

Cat. No.: B4806082
M. Wt: 399.4 g/mol
InChI Key: LWNLJVFDMMSLTF-MOSHPQCFSA-N
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Description

4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID is an organic compound characterized by its complex structure, which includes a cyano group, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 3-toluidine with a suitable cyanoacetylating agent to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the cyano and oxo groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, targeting the cyano and oxo groups.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Cyclization: The pyrrole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Scientific Research Applications

4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-5-4-6-21(11-15)26-23(28)20(14-25)13-19-12-16(2)27(17(19)3)22-9-7-18(8-10-22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNLJVFDMMSLTF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID
Reactant of Route 2
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID
Reactant of Route 3
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID
Reactant of Route 4
Reactant of Route 4
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID
Reactant of Route 5
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID
Reactant of Route 6
4-{3-[(Z)-2-CYANO-3-OXO-3-(3-TOLUIDINO)-1-PROPENYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZOIC ACID

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